molecular formula C9H9FO3 B12959405 (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B12959405
M. Wt: 184.16 g/mol
InChI Key: BPCKRFYVGGIWHV-ZETCQYMHSA-N
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Description

(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with a unique structure that includes a fluorine atom and a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atom into the dioxin ring. The process may include steps such as halogenation, cyclization, and reduction to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving fluorinated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, leading to altered biological activity. The dioxin ring structure may also play a role in its mechanism of action by providing a stable framework for interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (S)-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (S)-(7-iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Uniqueness

The presence of the fluorine atom in (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol distinguishes it from its halogenated counterparts. Fluorine’s unique properties, such as its high electronegativity and small atomic radius, can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

[(3S)-6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol

InChI

InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1

InChI Key

BPCKRFYVGGIWHV-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC(=C2)F)CO

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)F)CO

Origin of Product

United States

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